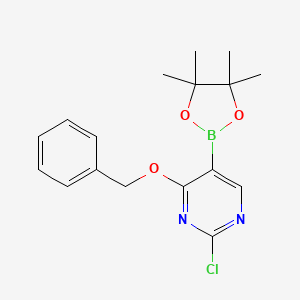

4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester

描述

4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester (CAS: 1073354-22-9) is a boronic ester derivative of pyrimidine, a heterocyclic aromatic compound widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals. Its molecular formula is C₁₇H₂₀BClN₂O₃, with a molecular weight of 346.618 g/mol . Key structural features include:

- A benzyloxy group at position 4 of the pyrimidine ring, enhancing steric bulk and influencing electronic properties.

- A chlorine atom at position 2, which acts as an electron-withdrawing group, increasing reactivity in coupling reactions.

- A boronic acid pinacol ester at position 5, facilitating stability and handling compared to free boronic acids .

This compound is commercially available from suppliers such as Thermo Scientific™ (95% purity) and Alfa, with applications in drug discovery and materials science .

属性

IUPAC Name |

2-chloro-4-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BClN2O3/c1-16(2)17(3,4)24-18(23-16)13-10-20-15(19)21-14(13)22-11-12-8-6-5-7-9-12/h5-10H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXPVSCUVOPQBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2OCC3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660640 | |

| Record name | 4-(Benzyloxy)-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073354-22-9 | |

| Record name | 2-Chloro-4-(phenylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Benzyloxy)-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1073354-22-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Strategy

The preparation of this compound typically involves:

- Introduction of the boronic acid functionality at the 5-position of the pyrimidine ring.

- Protection of the boronic acid as a pinacol ester to enhance stability and facilitate handling.

- Installation of the benzyloxy substituent at the 4-position.

- Chlorination at the 2-position of the pyrimidine ring.

The synthetic route usually starts from a suitably substituted pyrimidine precursor, followed by borylation and esterification steps.

Detailed Preparation Methods

Starting Materials

- 4-Benzyloxy-2-chloropyrimidine or its derivatives

- Boron reagents such as bis(pinacolato)diboron

- Catalysts: Palladium-based catalysts (e.g., Pd(dppf)Cl2)

- Bases: Potassium acetate or other mild bases

- Solvents: Typically polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or dioxane

Stepwise Synthesis

Step 1: Preparation of 4-Benzyloxy-2-chloropyrimidine

- Synthesis of the 4-benzyloxy substituent is achieved by nucleophilic substitution of 4-hydroxypyrimidine derivatives with benzyl bromide or benzyl chloride under basic conditions.

- The 2-chloro substituent is either introduced in early steps or retained from commercially available 2-chloropyrimidine precursors.

Step 2: Borylation at the 5-Position

- The key step is the palladium-catalyzed borylation of the 5-position on the pyrimidine ring.

- Using bis(pinacolato)diboron as the boron source, the reaction proceeds under mild heating (typically 80–100 °C) with a palladium catalyst and base.

- The reaction installs the boronic acid pinacol ester functionality selectively at the 5-position.

Step 3: Purification and Isolation

- The crude product is purified by column chromatography or recrystallization.

- Typical solvents for purification include ethyl acetate, hexane, or mixtures thereof.

- The purified compound is isolated as a solid, stable under ambient conditions.

Research Findings and Optimization

Catalyst and Base Effects

- Pd(dppf)Cl2 (dichlorobis(diphenylphosphino)ferrocene palladium) has been found to be an effective catalyst for borylation of pyrimidine derivatives.

- Potassium acetate is commonly used as a base to facilitate the transmetalation step in the catalytic cycle.

- Reaction yields range from moderate to high (60–85%) depending on substrate purity and reaction time.

Solvent and Temperature

- Polar aprotic solvents such as DMF or dioxane provide good solubility for reactants and catalysts.

- Reaction temperatures between 80 °C and 100 °C optimize conversion without decomposition.

Data Table: Typical Reaction Conditions for Preparation

| Parameter | Condition/Value | Notes |

|---|---|---|

| Starting material | 4-Benzyloxy-2-chloropyrimidine | Commercially available or synthesized |

| Boron reagent | Bis(pinacolato)diboron | 1.2 equivalents |

| Catalyst | Pd(dppf)Cl2 | 2–5 mol% |

| Base | Potassium acetate | 2 equivalents |

| Solvent | DMF, THF, or dioxane | Anhydrous |

| Temperature | 80–100 °C | Oil bath or heating mantle |

| Reaction time | 12–24 hours | Monitored by TLC or HPLC |

| Yield | 60–85% | After purification |

| Purification method | Column chromatography or recrystallization | Ethyl acetate/hexane mixtures |

化学反应分析

Types of Reactions

4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Coupling Reactions: The dioxaborolane moiety can participate in Suzuki-Miyaura coupling reactions.

Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium phosphate.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of various substituted pyrimidines.

Coupling: Formation of biaryl compounds.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

科学研究应用

Organic Synthesis

4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester serves as a crucial intermediate in the synthesis of complex organic molecules. Its boronic acid functionality allows it to participate in various coupling reactions, particularly the Suzuki coupling reaction, which is widely used to form carbon-carbon bonds.

Synthetic Pathways

Several synthetic pathways can be employed to produce derivatives of this compound, enhancing its utility in creating various chemical entities. For example, it can be reacted with aryl halides under Suzuki coupling conditions to yield biaryl compounds with high efficiency.

Pharmaceutical Development

The compound exhibits potential in pharmaceutical applications due to its ability to inhibit specific biological targets. Notably, it has been investigated for its activity against phosphoinositide 3-kinase (PI3K) isoforms, which are critical in cancer signaling pathways.

Case Study: PI3K Inhibition

A study demonstrated that derivatives of this compound showed varying degrees of inhibition against PI3Kδ and PI3Kα isoforms. For instance:

| Compound | IC50 (µM) | Selectivity (α/δ) |

|---|---|---|

| Compound 7 | 0.475 | 2.2 |

| Compound 13 | 0.772 | 30 |

These results indicate that modifications to the compound's structure can significantly influence its pharmacological activity, making it a candidate for further drug development.

Material Science

In addition to its applications in organic synthesis and pharmaceuticals, this compound can also be utilized in material science for the development of functional materials. Its boronic acid moiety can form dynamic covalent bonds with diols, making it suitable for creating responsive materials.

Data Tables and Comparative Analysis

To better understand the applications and effectiveness of this compound compared to similar compounds, the following table summarizes key structural features and unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Benzyloxy group; boronic acid moiety | Enhanced reactivity and potential pharmaceutical applications |

| 2-Dimethylamino-pyrimidine-5-boronic acid | Lacks benzyloxy substitution | More basic due to absence of aromatic stabilization |

| 4-Methoxy-2-dimethylamino-pyrimidine-5-boronic acid | Contains methoxy instead of benzyloxy | Different electronic properties due to methoxy group |

| 4-Hydroxy-2-dimethylamino-pyrimidine-5-boronic acid | Hydroxyl group introduces polarity | May exhibit different solubility and reactivity |

作用机制

The mechanism of action of 4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols, making it useful in enzyme inhibition. The chloro and benzyloxy groups contribute to its binding affinity and specificity towards certain biological targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyrimidine-Based Boronic Esters

A. 4-Benzyloxy-2-chloro-5-hydroxypyrimidine (CAS: 885952-28-3)

- Key Difference : Replaces the boronic ester with a hydroxyl group.

- Impact : Lacks reactivity in Suzuki couplings due to the absence of the boronic ester. Primarily used as an intermediate for further functionalization .

B. 4-Benzyloxy-6-chloropyrimidine (CAS: 108381-28-8)

- Key Difference : Chlorine at position 6 instead of position 2.

- Impact : Altered regioselectivity in coupling reactions due to steric and electronic differences. Less reactive toward electron-rich aryl halides compared to the 2-chloro isomer .

C. 2,4-Dichloropyrimidine-5-boronic Acid Pinacol Ester (CAS: 1073354-24-1)

Substituted Pyridine and Indazole Boronic Esters

A. 2-Aminopyridine-5-boronic Acid Pinacol Ester (CAS: 827614-64-2)

- Key Features: Amino group at position 2.

- Impact: The electron-donating amino group reduces reactivity in Suzuki couplings compared to electron-withdrawing substituents like chlorine. Molecular weight: 220.07 g/mol .

B. 2-(Trifluoromethyl)pyrimidine-5-boronic Acid Pinacol Ester (AS132802)

- Key Features : Trifluoromethyl group at position 2.

- Priced at $409.00/250mg, reflecting synthetic complexity .

C. 2-(N-Methyl-N-Boc-amino)pyridine-5-boronic Acid Pinacol Ester (CAS: 1032758-87-4)

Reactivity Trends :

Stability :

Commercial Availability and Pricing

- 4-Benzyloxy-2-chloropyrimidine-5-boronic ester is stocked by multiple suppliers (Thermo Scientific™, Alfa, YSRIBIO) at 95% purity, reflecting its demand in medicinal chemistry .

- Niche compounds like 7-Fluoro-1H-indazole-4-boronic ester (AS132756) command higher prices ($769/250mg) due to specialized applications and synthetic challenges .

生物活性

4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester is a boronic acid derivative featuring a pyrimidine core, characterized by its molecular formula and a molecular weight of approximately 346.62 g/mol. This compound has garnered attention for its potential biological activities due to the presence of functional groups that can interact with biological targets. This article explores its biological activity, synthesis routes, and potential applications in medicinal chemistry.

The biological activity of this compound is largely attributed to its ability to participate in various chemical reactions, particularly in the context of drug development. The boronic acid moiety allows it to engage in Suzuki-Miyaura coupling reactions, which are pivotal in synthesizing complex organic molecules with therapeutic potential. The chlorine and benzyloxy substituents on the pyrimidine ring provide avenues for further chemical modifications, potentially enhancing its biological profile.

Interaction Studies

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antibacterial Activity : Several boronic acid derivatives have shown promise against bacterial strains, making them candidates for antibiotic development .

- Antitumor Potential : The structural characteristics of pyrimidine derivatives often correlate with anticancer properties, as they can inhibit specific kinases involved in tumor growth .

- Enzyme Inhibition : Boronic acids are known to act as reversible inhibitors for certain enzymes, which could be exploited for therapeutic applications .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Benzyloxy)-2-methylpyrimidine-5-boronic acid | Contains a methyl group instead of chlorine | Potentially different reactivity patterns |

| 4-(Benzyloxy)-2-fluoropyrimidine-5-boronic acid | Fluorine substituent at position 2 | May exhibit different biological activity |

| 4-(Benzyloxy)-2-thiophenepyrimidine-5-boronic acid | Incorporates a thiophene ring | Unique electronic properties due to sulfur presence |

Synthesis and Evaluation

The synthesis of this compound typically involves several steps, including the formation of the pyrimidine core and subsequent introduction of the boronic acid functionality. Various studies have evaluated its biological activity through quantitative assays:

- Antioxidant Activity : A study assessed the antioxidant properties of related boronic acids, revealing significant free radical scavenging capabilities .

- Cytotoxicity Assays : The cytotoxic effects were evaluated against various cancer cell lines, with findings suggesting that modifications to the pyrimidine structure can enhance selectivity towards malignant cells .

- Enzyme Activity Inhibition : Investigations into enzyme inhibition showed that derivatives could effectively inhibit specific kinases involved in cancer progression, demonstrating potential as therapeutic agents .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Targeted Drug Development : Further modification of the compound could lead to more potent inhibitors targeting specific diseases.

- Combination Therapies : Utilizing this compound in combination with existing therapies may enhance treatment efficacy against resistant bacterial strains or tumor cells.

常见问题

Q. What are the optimal reaction conditions for Suzuki-Miyaura cross-coupling using this boronic ester?

The Suzuki-Miyaura reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃ or CsF), and anhydrous solvents (e.g., THF or DMF). For 4-benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester, steric hindrance from the benzyloxy and chloro substituents may necessitate elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours). Control experiments with model substrates (e.g., simpler aryl chlorides) are recommended to optimize catalyst loading and ligand selection .

Q. How can the purity and structural integrity of this compound be characterized?

Use a combination of analytical techniques:

- NMR spectroscopy : Confirm the presence of the boronic ester peak (~1.3 ppm for pinacol methyl groups in H NMR) and aromatic protons consistent with the benzyloxy and chloropyrimidine moieties.

- HPLC : Monitor purity (>95% by reverse-phase C18 column, UV detection at 254 nm).

- X-ray crystallography (if crystalline): Resolve bond angles and confirm the boronate ester geometry .

Q. What storage conditions are required to prevent decomposition?

Store under inert gas (argon or nitrogen) at 2–8°C in a tightly sealed, desiccated container. The pinacol ester group is sensitive to hydrolysis, particularly in acidic or aqueous environments. Long-term stability tests under these conditions show <5% degradation over six months .

Advanced Research Questions

Q. How do the benzyloxy and chloro substituents influence regioselectivity in cross-coupling reactions?

The electron-withdrawing chloro group activates the pyrimidine ring toward nucleophilic aromatic substitution, while the benzyloxy group provides steric bulk that may direct coupling to the less hindered position (e.g., C5). Computational DFT studies can model charge distribution and steric maps to predict reactivity. Experimentally, competitive coupling studies with substituted aryl halides can validate these effects .

Q. What strategies resolve contradictions in reported reactivity data for this boronic ester?

Discrepancies in reactivity often arise from variations in catalyst systems or solvent purity. For example:

- Base selection : CsF may enhance transmetallation efficiency compared to Na₂CO₃ in polar aprotic solvents.

- Ligand effects : Bulky ligands (e.g., SPhos) mitigate dehalogenation side reactions in chloropyrimidine systems.

Systematic screening using Design of Experiments (DoE) methodologies can isolate critical variables .

Q. Can this compound be used in covalent organic framework (COF) synthesis?

Yes, boronic esters are key building blocks for COFs via reversible boronate ester formation. The chloropyrimidine moiety may enable post-synthetic modification (e.g., nucleophilic substitution with amines or thiols). However, the benzyloxy group’s stability under COF synthesis conditions (e.g., solvothermal heating at 120°C) requires validation via thermogravimetric analysis (TGA) and powder XRD .

Q. How does steric hindrance impact catalytic turnover in Miyaura borylation?

In Miyaura borylation, bulky pinacol esters can slow transmetallation steps. Kinetic studies (e.g., in situ B NMR) reveal that electron-deficient aryl chlorides (e.g., 2-chloropyrimidines) require higher catalyst loadings (5–10 mol% Pd) to achieve comparable yields to less hindered substrates. Ligand screening (e.g., XPhos vs. PCy₃) is critical for balancing steric and electronic effects .

Methodological Considerations

Q. What precautions mitigate side reactions during functionalization?

- Protecting groups : Use TEMPO (a radical scavenger) to suppress homocoupling.

- Dry solvents : Molecular sieves (3Å) in THF or DMF reduce hydrolysis of the boronic ester.

- Low-temperature quenching : Halt reactions at 0°C to prevent retro-borylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。